Methyl 5-propionylthiophene-2-carboxylate Methyl 5-propionylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2102410-41-1
VCID: VC13635074
InChI: InChI=1S/C9H10O3S/c1-3-6(10)7-4-5-8(13-7)9(11)12-2/h4-5H,3H2,1-2H3
SMILES: CCC(=O)C1=CC=C(S1)C(=O)OC
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol

Methyl 5-propionylthiophene-2-carboxylate

CAS No.: 2102410-41-1

Cat. No.: VC13635074

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-propionylthiophene-2-carboxylate - 2102410-41-1

Specification

CAS No. 2102410-41-1
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
IUPAC Name methyl 5-propanoylthiophene-2-carboxylate
Standard InChI InChI=1S/C9H10O3S/c1-3-6(10)7-4-5-8(13-7)9(11)12-2/h4-5H,3H2,1-2H3
Standard InChI Key SINZEHXJEDLTGB-UHFFFAOYSA-N
SMILES CCC(=O)C1=CC=C(S1)C(=O)OC
Canonical SMILES CCC(=O)C1=CC=C(S1)C(=O)OC

Introduction

Methyl 5-propionylthiophene-2-carboxylate is a sulfur-containing heterocyclic compound, part of the thiophene family. Thiophenes are notable for their aromatic properties and diverse applications in pharmaceuticals, materials science, and organic synthesis. The compound's structure features a methyl ester group at the second position of the thiophene ring and a propionyl group at the fifth position.

Predicted Characteristics:

  • Physical State: Likely a crystalline solid or liquid at room temperature.

  • Solubility: Expected to be soluble in organic solvents such as dichloromethane or ethanol.

  • Spectroscopic Features:

    • Infrared (IR): Peaks corresponding to ester (C=OC=O) and ketone (C=OC=O) stretching vibrations.

    • Nuclear Magnetic Resonance (NMR): Signals for aromatic protons, methyl group, and methylene group.

Synthesis

The synthesis of methyl 5-propionylthiophene-2-carboxylate typically involves:

  • Thiophene Functionalization: Introduction of substituents at desired positions using Friedel-Crafts acylation or esterification reactions.

  • Ester Formation: Reaction of thiophene derivatives with methylating agents like dimethyl sulfate or methanol in acidic conditions.

General Reaction Scheme:

Thiophene Derivative+Propionyl ChlorideAlCl35-Propionylthiophene Derivative\text{Thiophene Derivative} + \text{Propionyl Chloride} \xrightarrow{\text{AlCl}_3} \text{5-Propionylthiophene Derivative}
5-Propionylthiophene Derivative+MethanolAcid CatalystMethyl 5-Propionylthiophene-2-Carboxylate\text{5-Propionylthiophene Derivative} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl 5-Propionylthiophene-2-Carboxylate}

Pharmaceutical Research

Compounds containing thiophene rings are often explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Organic Synthesis

Methyl 5-propionylthiophene-2-carboxylate can serve as a precursor for synthesizing more complex molecules due to its reactive ester and ketone groups.

Material Science

Thiophene derivatives are used in developing conductive polymers and organic semiconductors.

Analytical Techniques

To confirm the structure and purity of methyl 5-propionylthiophene-2-carboxylate, the following techniques are employed:

  • Mass Spectrometry (MS): Determines molecular weight.

  • NMR Spectroscopy: Identifies functional groups and confirms molecular structure.

  • IR Spectroscopy: Detects characteristic functional group vibrations.

  • Elemental Analysis: Verifies carbon, hydrogen, sulfur, and oxygen content.

Potential Biological Activity

While no specific studies on this compound were found in the provided data, similar thiophene derivatives exhibit:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Antioxidant Properties: Scavenging free radicals to reduce oxidative stress.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators.

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